Virodhamine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Arachidonic acid-(2-aminoethyl)-ester hydrochloride, also known as Virodhamine hydrochloride, primarily targets the Dopamine D4 receptors . These receptors belong to the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Mode of Action
The compound interacts with its targets, the Dopamine D4 receptors, and induces arachidonic acid release, probably via G-proteins and PKC activation . This interaction affects the activity of Na+/H+ exchangers, which regulate intracellular pH, extracellular acidification, and cell volume .
Biochemical Pathways
The compound’s action affects the dopamine synthesis pathway. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), which produces dopamine by decarboxylation of DOPA .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of synaptic transmission in the brain. The compound’s interaction with the receptors can induce changes in intracellular pH and cell volume .
Action Environment
The action, efficacy, and stability of Arachidonic acid-(2-aminoethyl)-ester hydrochloride can be influenced by various environmental factors. For instance, oxidative stress and chronic neuroinflammation, two intertwined key pathologic factors in brain aging and neurodegenerative diseases, can affect the compound’s action . Inhibition of neuroinflammation may diminish oxidative stress and vice versa .
Biochemical Analysis
Biochemical Properties
Arachidonic acid-(2-aminoethyl)-ester hydrochloride has been found to interact with cannabinoid receptors, specifically acting as a partial agonist for the CB1 receptor and a full agonist for the CB2 receptor . This interaction with cannabinoid receptors suggests that it plays a role in the regulation of various biochemical reactions within the body .
Cellular Effects
In terms of cellular effects, Arachidonic acid-(2-aminoethyl)-ester hydrochloride influences cell function through its impact on cell signaling pathways. As an agonist of cannabinoid receptors, it can modulate the activity of these receptors and thereby influence various cellular processes .
Molecular Mechanism
At the molecular level, Arachidonic acid-(2-aminoethyl)-ester hydrochloride exerts its effects through binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-arachidonoyl ethanolamine can be synthesized through the esterification of arachidonic acid with ethanolamine . The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of O-arachidonoyl ethanolamine involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: O-arachidonoyl ethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester bond to an alcohol.
Substitution: The ethanolamine moiety can be substituted with other amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of O-arachidonoyl ethanolamine.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
O-arachidonoyl ethanolamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Anandamide: An endocannabinoid with an amide linkage instead of an ester linkage.
Oleamide: A fatty acid amide with similar bioactive properties.
2-arachidonoyl glycerol: Another endocannabinoid with a glycerol backbone.
Uniqueness: O-arachidonoyl ethanolamine is unique due to its ester linkage, which differentiates it from other endocannabinoids like anandamide that have amide linkages . This structural difference influences its interaction with cannabinoid receptors and its overall bioactivity .
Properties
IUPAC Name |
2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHLOYYQQGSXCC-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018179 | |
Record name | Virodhamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Arachidonoyl Ethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
287937-12-6, 443129-35-9 | |
Record name | Virodhamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Virodhamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Virodhamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Arachidonoyl Ethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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